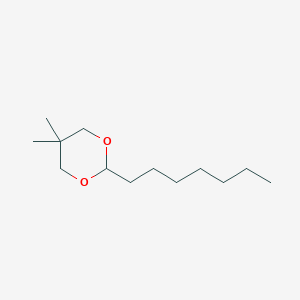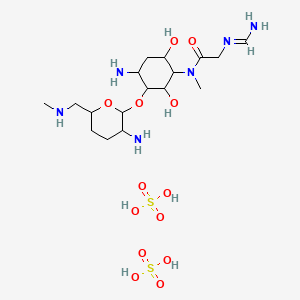
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate is an organic compound that features a dichlorophenyl group attached to an isocyanopropenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate typically involves the reaction of 2,4-dichlorobenzaldehyde with methyl isocyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with GABA-A receptors, causing hyperexcitation of nerves and muscles in pests, leading to their immobilization.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate: Similar in structure but lacks the isocyanate group.
2,4-Dichlorophenyl isocyanate: Contains the dichlorophenyl and isocyanate groups but lacks the ester functionality.
Uniqueness
Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate is unique due to the presence of both the dichlorophenyl and isocyanopropenoate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
76202-95-4 |
|---|---|
Fórmula molecular |
C11H7Cl2NO2 |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-14-10(11(15)16-2)5-7-3-4-8(12)6-9(7)13/h3-6H,2H3 |
Clave InChI |
SZGMKHQYIJUTHT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


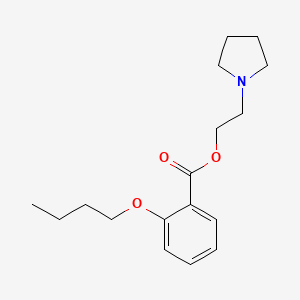
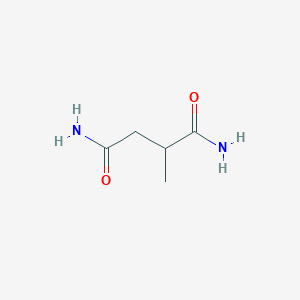
![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

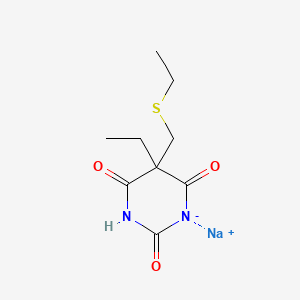
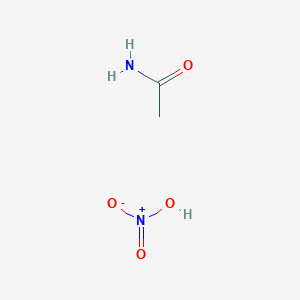
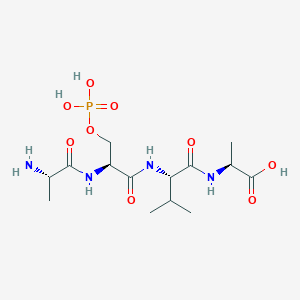
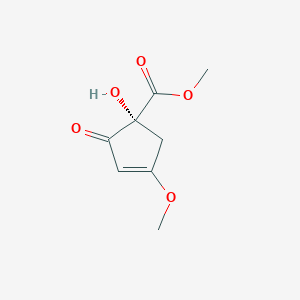
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
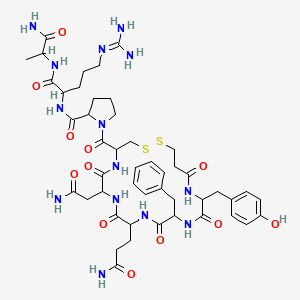
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

